molecular formula C9H10N2O B2516461 1,5-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1354951-04-4

1,5-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B2516461
CAS No.: 1354951-04-4
M. Wt: 162.192
InChI Key: BLBXUYONYDHBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with methyl groups at the 1 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

1,5-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
  • 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
  • 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Uniqueness

1,5-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is unique due to the presence of two methyl groups at the 1 and 5 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .

Properties

IUPAC Name

1,5-dimethyl-6H-pyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-7-3-4-11(2)8(7)9(12)10-6/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBXUYONYDHBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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